molecular formula C16H26N4O4S B2626321 1-methanesulfonyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide CAS No. 2034611-96-4

1-methanesulfonyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide

Cat. No.: B2626321
CAS No.: 2034611-96-4
M. Wt: 370.47
InChI Key: RQIDNXVEHRNFHF-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and an oxane moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Scientific Research Applications

1-methanesulfonyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological studies, the compound can be used as a probe to investigate cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for studying enzyme mechanisms and protein functions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

The synthesis of 1-methanesulfonyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazole Ring: The pyrazole ring is typically introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Oxane Moiety: The oxane moiety is introduced via a nucleophilic substitution reaction, where an oxane derivative reacts with a suitable leaving group on the piperidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-methanesulfonyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-methanesulfonyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methylsulfonyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-25(22,23)20-7-5-13(6-8-20)16(21)18-14-10-17-19(11-14)12-15-4-2-3-9-24-15/h10-11,13,15H,2-9,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIDNXVEHRNFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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